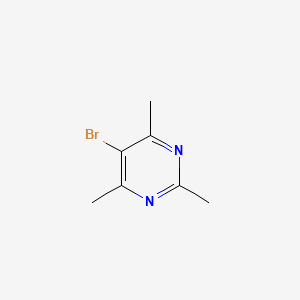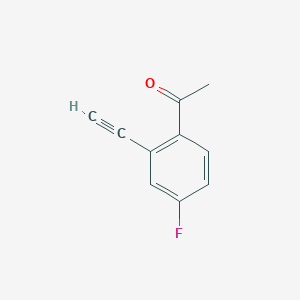
2-Acetyl-5-fluorophenylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-fluorophenylacetylene is an organic compound characterized by the presence of an acetyl group, a fluorine atom, and a phenylacetylene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This method includes the hydration of the C–F bond followed by an intramolecular annulation to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts such as palladium or copper is common to ensure high yields and purity. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .
化学反応の分析
Types of Reactions: 2-Acetyl-5-fluorophenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetylene derivatives.
科学的研究の応用
2-Acetyl-5-fluorophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-Acetyl-5-fluorophenylacetylene involves its interaction with specific molecular targets. The acetyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Fluorophenylacetylene: Shares the phenylacetylene moiety but lacks the acetyl group.
2-Acetylphenylacetylene: Contains the acetyl group but lacks the fluorine atom.
5-Fluoro-2-methylphenylacetylene: Similar structure with a methyl group instead of an acetyl group.
Uniqueness: 2-Acetyl-5-fluorophenylacetylene is unique due to the combination of the acetyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
特性
分子式 |
C10H7FO |
|---|---|
分子量 |
162.16 g/mol |
IUPAC名 |
1-(2-ethynyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7FO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h1,4-6H,2H3 |
InChIキー |
MFGUKZKZGSJQIK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


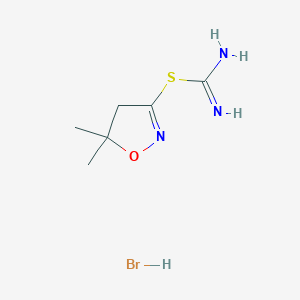
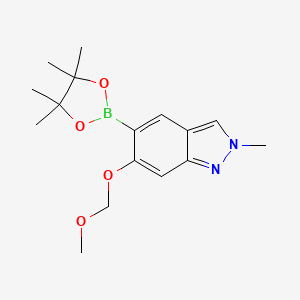
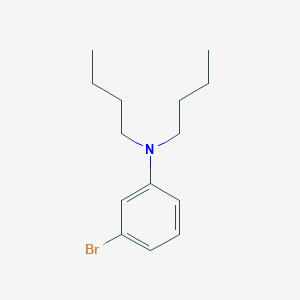

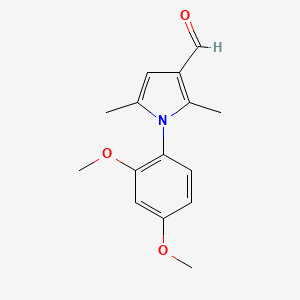

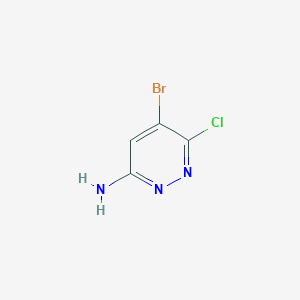

![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
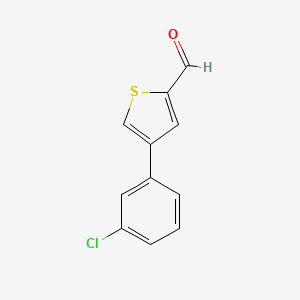
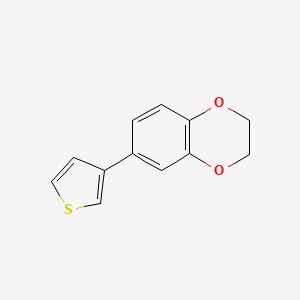
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
